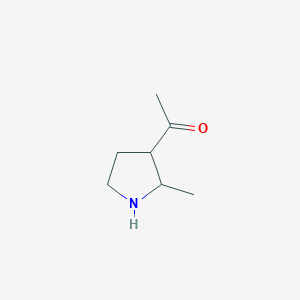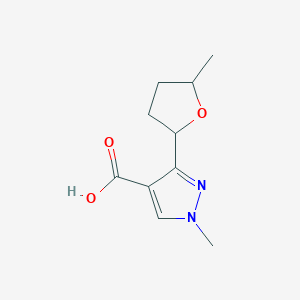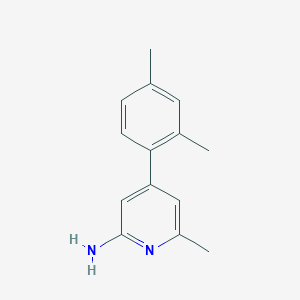![molecular formula C5H12Cl2N2 B13159136 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method affords products in high yield and enantiomeric ratio. Further modification of these products delivers natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
Applications De Recherche Scientifique
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: This compound is similar in structure and is used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives.
Prolinamide: Another compound with a similar scaffold, used in various chemical reactions.
Harmicine: A natural product-like structure derived from similar synthetic routes.
Uniqueness
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural properties and its ability to act as a catalyst in asymmetric catalysis reactions. Its high yield and enantiomeric ratio in synthetic reactions make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H12Cl2N2 |
|---|---|
Poids moléculaire |
171.07 g/mol |
Nom IUPAC |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
Clé InChI |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)


![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)


![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
